

The Specificity of ML399 for the Menin-MLL Interaction: A Technical Guide

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Compound of Interest

Compound Name: ML399

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This technical guide provides an in-depth exploration of **ML399**, a small molecule inhibitor developed as a chemical probe to investigate the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL). The menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute leukemias with a typically poor prognosis.[1][2] Consequently, disrupting this interaction with targeted inhibitors represents a promising therapeutic strategy.[3][4] **ML399** emerged from a medicinal chemistry effort to improve upon earlier probes, offering enhanced potency and drug-like properties for in vivo studies.[5] This document details the quantitative data, experimental methodologies, and signaling context necessary to evaluate the specificity of **ML399** as a tool for cancer research.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity and properties of **ML399** and related compounds.

Table 1: In Vitro Inhibitory Activity Against Menin-MLL Interaction

Compound	Assay Type	Target	IC50	Reference
ML399	Fluorescence Polarization (FP)	Menin-MLL	Nanomolar activity	[5]
MI-1	Fluorescence Polarization (FP)	Menin-MLL	4.8 μ M	[3]
MI-2	Fluorescence Polarization (FP)	Menin-MLL	430 nM	[3]
MI-2-2	Fluorescence Polarization (FP)	Menin-MLL	Kd = 22 nM	[2]
MI-463	Fluorescence Polarization (FP)	Menin-MLL4–43	32 nM	[6]
MI-503	Fluorescence Polarization (FP)	Menin-MLL4–43	33 nM	[6]
MIV-6R	Fluorescence Polarization (FP)	Menin-MLL	56 nM	[7]

| D0060-319 | Fluorescence Polarization (FP) | Menin-MLL | 7.46 nM |[8] |

Table 2: Cellular Activity of Menin-MLL Inhibitors

Compound	Cell Line	MLL Status	Assay Type	GI50 / IC50	Reference
ML399	MLL-AF9	Rearranged	MTT	~4 μ M	[5]
MI-2	MLL-AF9 transduced BMCs	Rearranged	MTT	~15 μ M	[1]
MI-2	KOPN-8	Rearranged	MTT	~20 μ M	[3]
MI-2	MV4;11	Rearranged	MTT	~20 μ M	[3]
MI-2	ME-1	Not Rearranged	MTT	> 50 μ M	[3]
D0060-319	MV4-11	Rearranged	Proliferation	4.0 nM	[8]
D0060-319	MOLM-13	Rearranged	Proliferation	1.7 nM	[8]

| D0060-319 | Kasumi-1, K562, HL-60, KG-1 | Not Rearranged | Proliferation | > 10 μ M |[8] |

Table 3: Physicochemical and Stability Properties of **ML399**

Property	Value	Conditions	Reference
Solubility	86.9 \pm 8.2 μ M	PBS, pH 7.4	[5]
Stability	98.6% remaining	PBS, 24 hours, Room Temp	[5]

| Stability | 96.1% remaining | PBS, 48 hours, Room Temp |[5] |

Table 4: Off-Target Profile of **ML399**

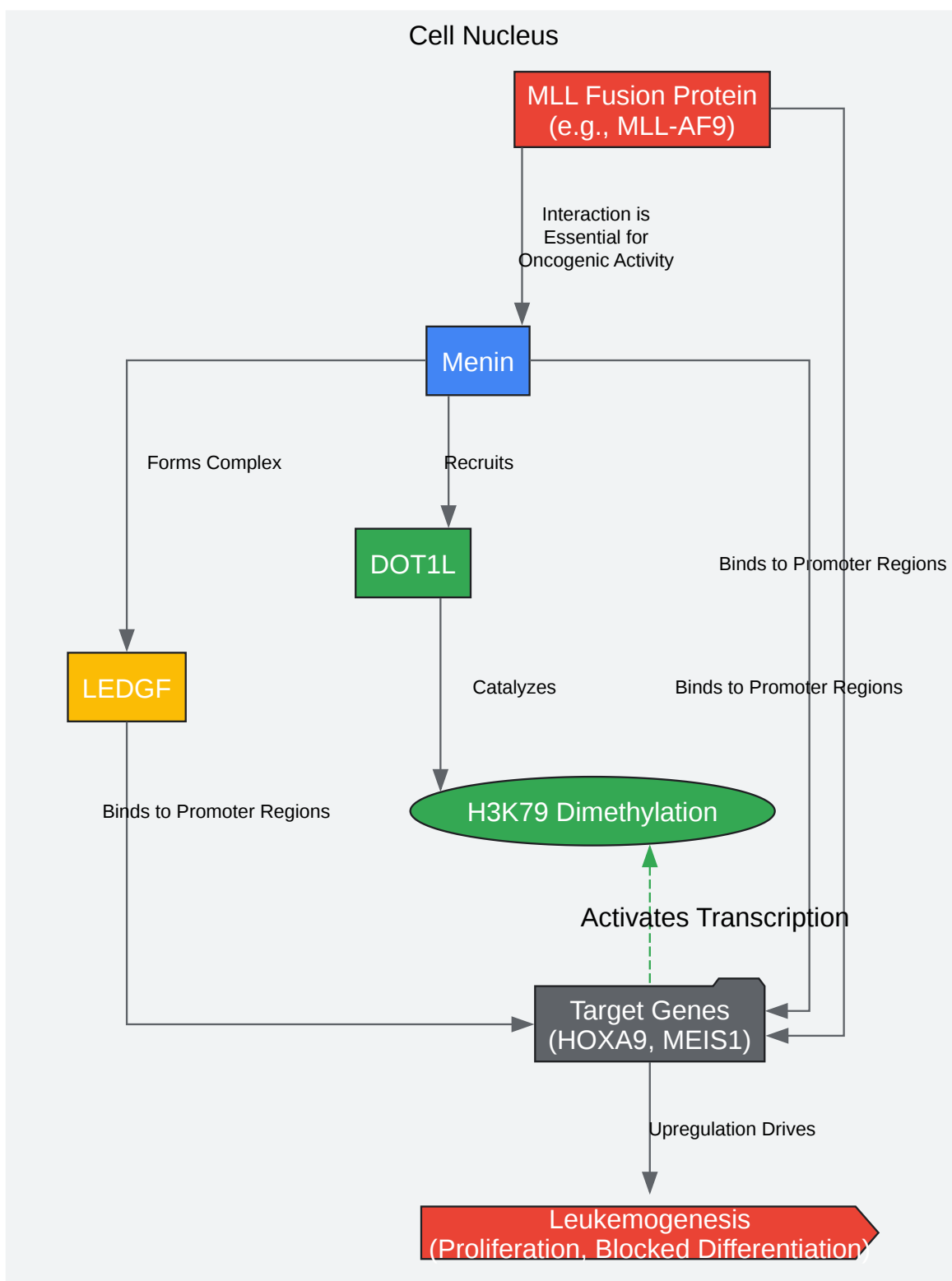
Screening Platform	Concentration	Results	Implication	Reference
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| Eurofin's Lead Profiler Screen (68 targets) | 10 μ M | 16 significant actives identified, including monoaminergic and ion channel targets. | Indicates potential for off-target effects at higher

concentrations, requiring careful interpretation of cellular phenotypes. [\[\[5\]](#) |

Signaling Pathways and Mechanism of Action

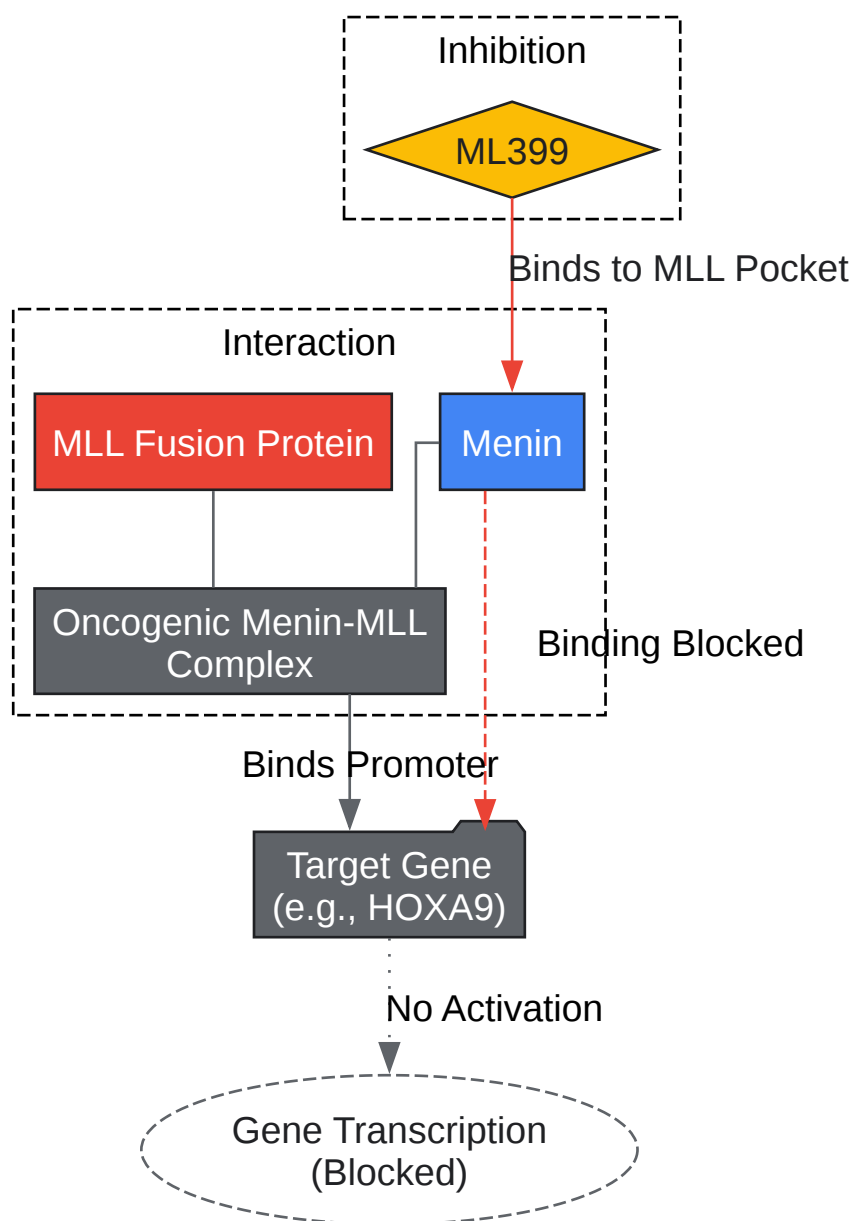
To understand the specificity of **ML399**, it is crucial to visualize the biological context in which it operates.



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Caption: The Menin-MLL fusion protein signaling pathway in acute leukemia.

ML399 acts by directly binding to menin in a pocket that is normally occupied by the N-terminus of MLL.[2] This competitive inhibition disrupts the formation of the essential MLL fusion-menin complex, preventing its recruitment to target gene promoters.



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Caption: Mechanism of action for **ML399** as a Menin-MLL interaction inhibitor.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating findings related to **ML399**'s specificity.

Fluorescence Polarization (FP) Assay

This biochemical assay is used to quantify the inhibitory effect of compounds on the menin-MLL protein-protein interaction in vitro.^[9]

- Principle: A small, fluorescently labeled peptide derived from the menin-binding motif of MLL (e.g., FLSN_MLL) is used as a probe.^[9] When unbound, the peptide tumbles rapidly in solution, resulting in low fluorescence polarization.^[9] Upon binding to the much larger menin protein, its tumbling slows, leading to a high polarization signal.^[9] An effective inhibitor like **ML399** will compete with the labeled peptide for binding to menin, causing a decrease in the polarization signal.^[9]
- Protocol Outline:
 - Reagents: Purified full-length menin protein, fluorescently labeled MLL peptide (e.g., fluorescein- or Texas Red-labeled), assay buffer, and test compound (**ML399**) serially diluted in DMSO.
 - Procedure: a. In a microplate (e.g., 384-well), add menin protein and the fluorescent MLL peptide to the assay buffer.^[9] b. Add varying concentrations of **ML399** or DMSO (vehicle control). c. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. d. Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
 - Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the effect of **ML399** on the proliferation and viability of cancer cell lines.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

- Protocol Outline:
 - Cell Culture: Seed leukemia cell lines (e.g., MLL-rearranged lines like MV4;11 and MLL-wild-type lines like K562) in 96-well plates at a predetermined optimal density.[\[3\]](#)
 - Treatment: Add serial dilutions of **ML399** or DMSO control to the wells and incubate for a specified period (e.g., 72 hours).[\[3\]](#)
 - MTT Addition: Add MTT solution to each well and incubate for several hours to allow formazan crystal formation.
 - Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
 - Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[\[5\]](#)

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that **ML399** disrupts the interaction between menin and MLL fusion proteins within a cellular context.[\[1\]](#)

- Principle: An antibody against a tagged MLL fusion protein (e.g., Flag-MLL-AF9) is used to pull down the protein from cell lysates. If menin is interacting with the MLL fusion, it will be pulled down as well. The presence of menin in the immunoprecipitated complex is then detected by Western blotting. Treatment with **ML399** is expected to reduce the amount of co-precipitated menin.
- Protocol Outline:

- Cell Culture and Transfection: Transfect HEK293 cells with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).[7]
- Treatment: Treat the transfected cells with **ML399** or DMSO for a defined period.
- Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[10]
- Immunoprecipitation: a. Add an anti-Flag antibody to the cell lysates and incubate to form an antibody-antigen complex.[1] b. Add Protein A/G magnetic beads to capture the antibody-antigen complexes.[10] c. Wash the beads to remove non-specific binding proteins.
- Elution and Western Blot: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both the Flag tag (to confirm MLL-AF9 pulldown) and menin (to detect the interaction).[1]
- Analysis: Compare the amount of menin co-precipitated in the **ML399**-treated sample versus the DMSO control. A reduced menin signal in the treated sample indicates disruption of the interaction.[7]

Quantitative Real-Time PCR (qRT-PCR)

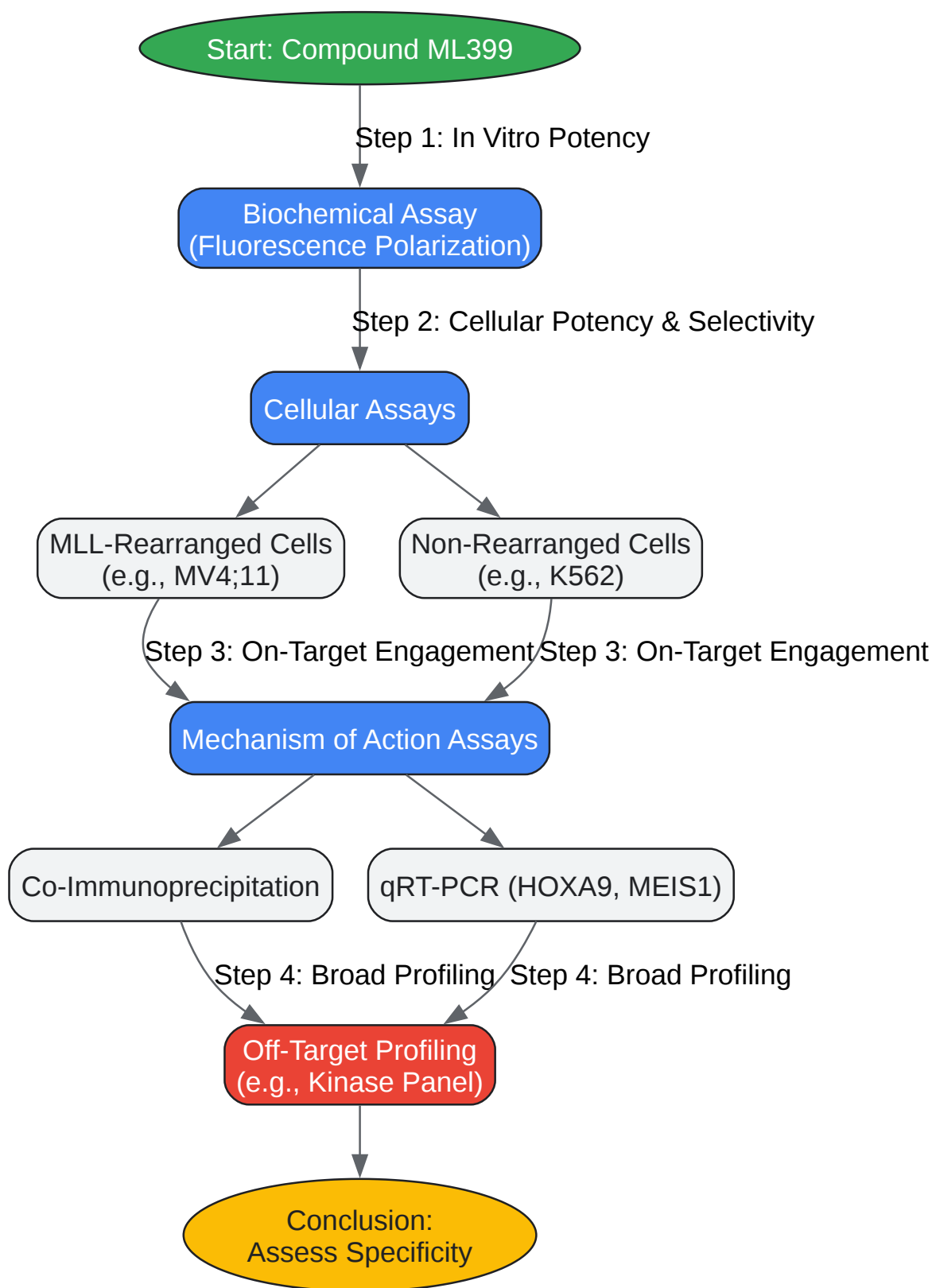
This technique is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with **ML399**. [7]

- Principle: The menin-MLL complex is required to maintain high expression levels of genes like HOXA9 and MEIS1.[1] Inhibition of this interaction by **ML399** should lead to a decrease in the mRNA levels of these target genes.
- Protocol Outline:
 - Cell Treatment: Treat MLL-rearranged leukemia cells with **ML399** or DMSO for a specified duration (e.g., 6 days).[7]
 - RNA Extraction: Isolate total RNA from the cells.
 - cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

- Real-Time PCR: Perform PCR using the cDNA as a template, specific primers for HOXA9 and MEIS1, and a reference gene (e.g., β -actin) for normalization.[1] The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for real-time quantification of the PCR product.
- Data Analysis: Normalize the expression of the target genes to the reference gene. Calculate the fold change in gene expression in **ML399**-treated cells relative to DMSO-treated cells.[7]

Experimental Workflow for Specificity Assessment

A logical workflow is critical to systematically evaluate the on- and off-target effects of a compound like **ML399**.



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Caption: A logical workflow for assessing the specificity of a Menin-MLL inhibitor.

Analysis of ML399 Specificity

The specificity of a chemical probe is determined by its ability to modulate its intended target with minimal off-target effects, and the correlation between target engagement and the resulting biological phenotype.

- **On-Target Potency:** **ML399** demonstrates potent, nanomolar inhibition of the menin-MLL interaction in biochemical assays.[5] This establishes its primary, on-target activity in vitro.
- **Cellular Selectivity:** A hallmark of a specific menin-MLL inhibitor is selective growth inhibition of leukemia cells harboring MLL translocations. **ML399** shows substantial growth inhibition in MLL-AF9 cells with a GI50 of approximately 4 μ M.[5] Studies on similar specific inhibitors, like D0060-319, show a dramatic difference in potency between MLL-rearranged cell lines (IC50 in the low nanomolar range) and non-rearranged lines (IC50 > 10 μ M).[8] This cellular selectivity strongly suggests that the anti-proliferative effect is dependent on the presence of the MLL fusion oncoprotein.
- **Mechanism of Action:** The cellular effects of **ML399** are directly linked to the disruption of the menin-MLL interaction. Co-IP experiments with similar compounds clearly show a dose-dependent disruption of the menin-MLL-AF9 complex inside cells.[1][2] Furthermore, this target engagement leads to the expected downstream biological consequences: the downregulation of MLL target genes HOXA9 and MEIS1, which are essential for maintaining the leukemic state.[1][7] This provides a direct causal link between the biochemical activity of the compound and its cellular phenotype.
- **Off-Target Profile:** While **ML399** shows strong on-target activity, broad profiling is crucial for understanding potential confounding effects. The Eurofin's Lead Profiler screen at 10 μ M revealed that **ML399** has activity against 16 other targets, including G-protein coupled receptors and ion channels.[5] This is a critical finding for researchers using this probe. It implies that at higher concentrations (approaching 10 μ M), observed cellular effects may not be solely attributable to menin-MLL inhibition. Therefore, experiments should be conducted at the lowest effective concentrations, and results should be validated with orthogonal methods, such as using structurally distinct inhibitors or genetic knockdown of menin, to confirm that the phenotype is truly on-target.

Conclusion

ML399 is a potent and cell-penetrant inhibitor of the menin-MLL protein-protein interaction.[5] Its specificity is supported by a strong correlation between its in vitro biochemical potency and its selective activity in MLL-rearranged leukemia cells.[5] Furthermore, cellular mechanism-of-action studies confirm that its biological effects are consistent with the disruption of the menin-MLL axis, leading to the downregulation of key oncogenic target genes.[1][7] However, the identification of off-target activities at higher concentrations underscores the importance of careful experimental design and data interpretation.[5] When used at appropriate concentrations and in conjunction with validation experiments, **ML399** serves as a valuable chemical probe for elucidating the biology of MLL-fusion-mediated leukemogenesis and for advancing the development of targeted therapies for this challenging disease.[5]

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